molecular formula C8H11NNaO5S B587981 Sulbactam-d5 Sodium Salt (Major) CAS No. 1322625-44-4

Sulbactam-d5 Sodium Salt (Major)

Cat. No. B587981
M. Wt: 261.258
InChI Key: SXKMQCSYTIDQTC-KOYHQTOCSA-N
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Description

Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is a semi-synthetic β-lactamase inhibitor used in combination with β-lactam antibiotics as an antibacterial .


Molecular Structure Analysis

The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H10NNaO5S . The molecular weight is 260.26 g/mol . The compound contains a beta-lactam ring.


Physical And Chemical Properties Analysis

The molecular weight of Sulbactam-d5 Sodium Salt (Major) is 260.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 260.04912160 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 16 .

Scientific Research Applications

Analytical Method Development and Validation

Sulbactam-d5 Sodium Salt, as a derivative of sulbactam, plays a crucial role in analytical chemistry, particularly in the development and validation of analytical methods for pharmaceutical formulations. It serves as an internal standard for sensitive and selective quantification of sulbactam residue in complex matrices like raw bovine milk, utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. This approach ensures high accuracy and reliability in determining sulbactam levels in various pharmaceutical products and biological samples, contributing significantly to quality control and pharmacokinetic studies (Li et al., 2019).

Pharmacokinetics and Excretion Studies

In pharmacokinetic and excretion studies, Sulbactam-d5 Sodium Salt is instrumental in understanding the behavior of sulbactam in the human body. Techniques like LC-MS/MS have been adopted to establish methods for determining sulbactam sodium concentration in human urine, facilitating the study of its excretion kinetics. This research aids in optimizing dosing regimens and enhancing the therapeutic efficacy of sulbactam-containing drugs, ensuring safe and effective treatment outcomes (Zhu De-qiu & Fan Guo-rong, 2012).

Antibacterial Activity and Resistance Mechanisms

Sulbactam-d5 Sodium Salt also supports investigations into the antibacterial activity and resistance mechanisms of sulbactam. By inhibiting beta-lactamase enzymes, sulbactam restores the efficacy of beta-lactam antibiotics against resistant bacterial strains. Research into sulbactam's molecular mechanisms of action and resistance determinants, especially in problematic pathogens like Acinetobacter baumannii, is crucial for developing strategies to combat antibiotic resistance and improve clinical outcomes (Penwell et al., 2015).

Enhancement of Antibacterial Properties

The combination of sulbactam with other antibiotics has been explored to enhance antibacterial properties and overcome resistance. Studies have validated analytical methods for simultaneous determination of sulbactam with other antibiotics in pharmaceutical dosage forms, supporting the development of effective combination therapies. These combinations are particularly useful in treating infections caused by gram-negative bacteria, improving patient outcomes and expanding the utility of existing antibiotics (R.V.Bharucha & U. Parmar, 2013).

Safety And Hazards

Sulbactam should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves .

properties

CAS RN

1322625-44-4

Product Name

Sulbactam-d5 Sodium Salt (Major)

Molecular Formula

C8H11NNaO5S

Molecular Weight

261.258

IUPAC Name

(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6}

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?;

InChI Key

SXKMQCSYTIDQTC-KOYHQTOCSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na]

synonyms

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt;  CP 45899-2-d5;  Penicillanic Acid-d5 1,1-Dioxide Sodium Salt;  Sodium 1,1-Dioxypenicillanate-d5;  Sodium Penicillanate-d5 1,1-Dioxide;  Sodium Sulb

Origin of Product

United States

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